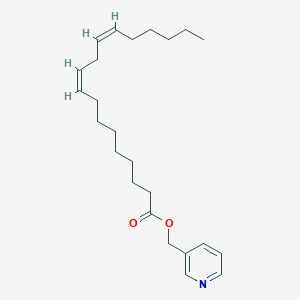
beta-Picolinyl linoleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Picolinyl linoleate: is an ester formed from the reaction of linoleic acid and beta-picoline Linoleic acid is a polyunsaturated omega-6 fatty acid, while beta-picoline is a derivative of pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-Picolinyl linoleate typically involves the esterification of linoleic acid with beta-picoline. One efficient method involves the transesterification of intact lipids under base-catalyzed conditions using 3-potassiooxamethylpyridine in methylene chloride . This method allows for complete derivatization at room temperature, making it a rapid and simple process.
Industrial Production Methods: Industrial production of this compound can be scaled up using similar transesterification methods. The use of base-catalyzed conditions ensures high yields and purity of the product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: Beta-Picolinyl linoleate undergoes several types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using atmospheric oxidants such as ozone.
Reduction: Reduction reactions can be carried out using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions typically involve the replacement of functional groups in the molecule under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of linoleic acid can lead to the formation of hydroperoxides and other oxidized derivatives .
Scientific Research Applications
Beta-Picolinyl linoleate has several scientific research applications:
Mechanism of Action
The mechanism of action of beta-Picolinyl linoleate involves its interaction with cellular pathways and molecular targets. Linoleic acid, a component of this compound, is metabolized via peroxisomal beta-oxidation pathways, producing by-products like peroxide . These by-products can act as signaling agents, influencing various cellular functions, including immune response and lipid metabolism .
Comparison with Similar Compounds
Linoleic Acid: An omega-6 fatty acid with similar oxidation pathways.
Alpha-Linolenic Acid: An omega-3 fatty acid with roles in brain energy substrate provision.
Methyl Linoleate: Another ester of linoleic acid with applications in food science.
Properties
CAS No. |
51861-91-7 |
|---|---|
Molecular Formula |
C24H37NO2 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
pyridin-3-ylmethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)27-22-23-18-17-20-25-21-23/h6-7,9-10,17-18,20-21H,2-5,8,11-16,19,22H2,1H3/b7-6-,10-9- |
InChI Key |
CBIJRFCIJWDVAB-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC1=CN=CC=C1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















